
2,4-Divinylphenol
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Description
2,4-Divinylphenol is a useful research compound. Its molecular formula is C10H10O and its molecular weight is 146.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Q & A
Q. Basic: What are the standard synthetic routes for 2,4-Divinylphenol, and how do reaction conditions influence yield?
This compound is typically synthesized via cross-coupling reactions , such as the Heck reaction or Suzuki-Miyaura coupling , to introduce vinyl groups into phenolic precursors. For example, a palladium-catalyzed coupling between 2,4-dihalophenol and vinyl boronic acids under inert atmospheres (e.g., nitrogen) is commonly employed . Key factors affecting yield include:
- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like PPh₃.
- Solvent optimization : Polar aprotic solvents (DMF, THF) enhance reactivity.
- Temperature control : Reactions often proceed at 80–110°C.
Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product .
Q. Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR) when characterizing this compound derivatives?
Discrepancies in NMR spectra (e.g., unexpected splitting or peak shifts) may arise from tautomerism , steric effects , or impurities . Methodological strategies include:
- 2D NMR analysis (COSY, HSQC) to confirm proton-proton correlations and assign stereochemistry.
- Deuterated solvent screening to eliminate solvent-induced shifts.
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks and rule out byproducts .
Comparative studies with analogous compounds (e.g., 4-vinylphenol derivatives) can provide reference data .
Q. Basic: What safety protocols are essential for handling this compound in laboratory settings?
While direct safety data for this compound is limited, protocols for structurally similar phenolic compounds (e.g., 4-phenylphenol) should be followed:
- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Keep in airtight containers away from strong oxidizers and high temperatures to prevent polymerization or decomposition .
Q. Advanced: What experimental approaches can elucidate the polymerization kinetics of this compound?
The vinyl groups in this compound enable radical polymerization or thermal polymerization . Researchers can:
- Monitor reaction progress using differential scanning calorimetry (DSC) to track exothermic peaks.
- Vary initiators : Compare AIBN (azobisisobutyronitrile) vs. benzoyl peroxide efficiency.
- Kinetic modeling : Fit time-conversion data to the Mayo-Lewis equation to determine rate constants.
Post-polymerization analysis via GPC (gel permeation chromatography) and TGA (thermogravimetric analysis) reveals molecular weight distribution and thermal stability .
Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Identify vinyl proton resonances (δ 5–7 ppm) and phenolic -OH signals (δ 9–10 ppm).
- FT-IR : Confirm phenolic O-H stretches (~3300 cm⁻¹) and vinyl C=C stretches (~1600 cm⁻¹).
- UV-Vis : Detect conjugation between the aromatic ring and vinyl groups (λmax ~270–300 nm) .
Q. Advanced: How can researchers design experiments to study the biological activity of this compound derivatives?
Hypothesize bioactivity based on structural analogs (e.g., antimicrobial or anticancer properties in related phenols ):
- In vitro assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays.
- Molecular docking : Simulate interactions with target proteins (e.g., tyrosine kinases) using software like AutoDock.
- SAR studies : Modify substituents (e.g., electron-withdrawing groups on the ring) to correlate structure with activity .
Q. Basic: What are the common challenges in purifying this compound, and how can they be mitigated?
Challenges include oxidation of vinyl groups and polar byproduct formation . Solutions:
- Use reducing agents (e.g., hydroquinone) during synthesis to prevent polymerization.
- Employ flash chromatography with gradient elution (hexane → ethyl acetate) to separate non-polar impurities.
- Confirm purity via HPLC with a C18 column and UV detection .
Q. Advanced: How can computational methods aid in predicting the reactivity of this compound in novel reactions?
- DFT calculations : Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks.
- MD simulations : Model solvent effects on reaction pathways (e.g., solvation in DMF vs. THF).
- QSAR models : Relate electronic parameters (e.g., Hammett constants) to reaction outcomes .
Properties
CAS No. |
61345-72-0 |
---|---|
Molecular Formula |
C10H10O |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2,4-bis(ethenyl)phenol |
InChI |
InChI=1S/C10H10O/c1-3-8-5-6-10(11)9(4-2)7-8/h3-7,11H,1-2H2 |
InChI Key |
GZGSEMRMKBBQGA-UHFFFAOYSA-N |
SMILES |
C=CC1=CC(=C(C=C1)O)C=C |
Canonical SMILES |
C=CC1=CC(=C(C=C1)O)C=C |
Key on ui other cas no. |
61788-44-1 |
physical_description |
Liquid |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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